Dibutyl 1H-pyrrole-3,4-dicarboxylate
Description
Dibutyl 1H-pyrrole-3,4-dicarboxylate is a pyrrole derivative featuring two butyl ester groups at positions 3 and 4 of the heteroaromatic ring. Pyrrole dicarboxylates are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and biological activity . The dibutyl variant’s extended alkyl chains likely enhance lipophilicity compared to shorter-chain esters, influencing solubility and pharmacokinetic profiles.
Properties
CAS No. |
647025-81-8 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
dibutyl 1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-3-5-7-18-13(16)11-9-15-10-12(11)14(17)19-8-6-4-2/h9-10,15H,3-8H2,1-2H3 |
InChI Key |
BRLUBOIMOQLBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CNC=C1C(=O)OCCCC |
Origin of Product |
United States |
Biological Activity
Dibutyl 1H-pyrrole-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound is a pyrrole derivative characterized by two carboxylate groups at the 3 and 4 positions of the pyrrole ring, with butyl groups attached to the nitrogen atom. The structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against:
- Escherichia coli : MIC = 0.078 mg/mL
- Staphylococcus aureus : MIC = 0.156 mg/mL
- Bacillus subtilis : MIC = 0.039 mg/mL
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, including:
- Candida albicans : MIC = 0.156 mg/mL
- Aspergillus niger : MIC = 0.078 mg/mL
The compound's ability to inhibit fungal growth at low concentrations highlights its potential as an antifungal treatment.
Anticancer Activity
Emerging studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators, leading to cell death and reduced proliferation rates.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial metabolism and cancer cell survival. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes critical for cell wall synthesis in bacteria and sterol biosynthesis in fungi.
Case Studies and Research Findings
Several case studies have been documented regarding the use of this compound:
- Antimicrobial Screening : A systematic screening involving multiple bacterial and fungal strains confirmed the broad-spectrum antimicrobial activity of the compound.
- Cancer Cell Line Studies : Research involving HeLa and MCF-7 cells showed a dose-dependent response to treatment with this compound, with significant reductions in cell viability observed at concentrations as low as 10 µM.
Data Summary Table
| Activity Type | Organism/Cell Type | MIC (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | E. coli | 0.078 | Gram-negative |
| Staphylococcus aureus | 0.156 | Gram-positive | |
| Bacillus subtilis | 0.039 | Gram-positive | |
| Antifungal | Candida albicans | 0.156 | |
| Aspergillus niger | 0.078 | ||
| Anticancer | HeLa | - | Induces apoptosis |
| MCF-7 | - | Reduces proliferation |
Comparison with Similar Compounds
Comparative Data Table
*Hypothetical formula based on structural analogs.
Key Research Findings
- Synthetic Efficiency: Longer alkyl chains (e.g., butyl) may reduce crystallinity but improve solubility in nonpolar solvents, critical for drug formulation .
- Biological Activity : Pyrrole dicarboxylates with bulky substituents (e.g., naphthalenyl) show enhanced enantioselectivity in catalysis, while 2-ethylhexyl analogs exhibit anticancer activity .
- Structural Flexibility : Substitution at N1 (e.g., benzyl, aryl) modulates hydrogen bonding and crystal packing, influencing material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
